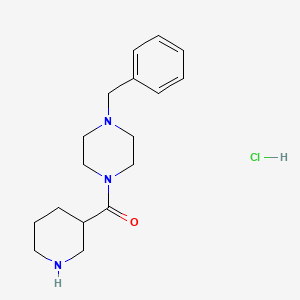

(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of piperazine and piperidine derivative research that began in earnest during the mid-20th century. Piperazine derivatives gained prominence in medicinal chemistry following the recognition that benzylpiperazine served as a prototype structure with significant central nervous system activity. The systematic exploration of piperazine-containing compounds accelerated during the 1960s and 1970s when researchers began to understand the relationship between structural modifications and pharmacological activity in these cyclic amine systems.

The specific synthesis and characterization of this compound represents a continuation of efforts to develop novel piperazine derivatives with enhanced selectivity and improved pharmacological profiles. Research into similar compounds has been extensively documented in the literature, with particular attention paid to the structural features that contribute to biological activity. The incorporation of both piperazine and piperidine rings within a single molecular framework reflects modern approaches to drug design that seek to combine beneficial structural elements from multiple pharmacophoric templates.

The historical development of synthetic protocols for piperazine and piperidine derivatives has provided the foundation for creating complex hybrid molecules like this compound. Multi-step organic synthesis approaches, involving controlled reactions of starting materials such as benzyl chloride, piperazine, and piperidine derivatives, have enabled the construction of these sophisticated molecular architectures. The evolution of these synthetic methodologies has been crucial in making such compounds accessible for research and potential therapeutic applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural characteristics and potential applications in neuropharmacology. The compound belongs to a class of molecules that demonstrate the versatility of piperazine and piperidine scaffolds in medicinal chemistry research. The presence of both ring systems within a single molecule provides researchers with opportunities to investigate structure-activity relationships that may not be apparent when studying simpler, mono-cyclic derivatives.

Research into piperazine derivatives has revealed that the versatile basic structure allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity.

The compound's significance is further enhanced by its potential to serve as a lead structure for the development of novel therapeutic agents. Similar piperazine-containing compounds have shown potential as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The incorporation of the piperidine moiety adds another dimension to the pharmacological profile, as piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

The molecular formula C₁₇H₂₆ClN₃O reflects the compound's complex structure, which includes multiple nitrogen atoms that can participate in hydrogen bonding and electrostatic interactions with biological targets. This structural complexity provides multiple points for potential modification and optimization, making it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents with improved selectivity and efficacy profiles.

General Overview of Piperazine and Piperidine Derivatives

Piperazine and piperidine derivatives represent two of the most important classes of nitrogen-containing heterocycles in medicinal chemistry, with applications spanning multiple therapeutic areas. Piperazine derivatives are characterized by their six-membered ring structure containing two nitrogen atoms in positions 1 and 4, along with four carbon atoms. This structural arrangement provides unique opportunities for chemical modification and has led to the development of numerous clinically successful drugs.

The medicinal chemistry of piperazines encompasses a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects. The mechanisms of action for these compounds range from receptor interactions to modulation of cellular pathways, with structure-activity relationship studies providing crucial insights into the relationship between chemical structure and pharmacological activity. Recent research has highlighted the importance of various synthetic protocols for the preparation of piperazine derivatives, with emphasis on methods that allow for precise control over substitution patterns and stereochemistry.

Piperidine derivatives, on the other hand, are characterized by their six-membered saturated ring containing a single nitrogen atom. These compounds are present in more than twenty classes of pharmaceuticals and occur naturally in numerous alkaloids. The current understanding of piperidine chemistry encompasses both intra- and intermolecular reactions leading to the formation of various derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.

Recent advances in the synthesis of piperidine derivatives have focused on developing efficient methods for creating complex molecular architectures. These include stereoselective coupling and hydrogenation cascades, intramolecular radical cyclizations, and multicomponent reactions that enable the construction of highly functionalized piperidine systems. The pharmaceutical applications of both synthetic and natural piperidines continue to expand, with ongoing research focused on discovering new therapeutic targets and optimizing existing drug candidates.

| Property | Piperazine Derivatives | Piperidine Derivatives |

|---|---|---|

| Ring Structure | 6-membered with 2 nitrogen atoms | 6-membered with 1 nitrogen atom |

| Therapeutic Classes | >20 pharmaceutical classes | >20 pharmaceutical classes |

| Key Properties | High polar surface area, structural rigidity | Diverse substitution patterns, alkaloid presence |

| Primary Applications | Antipsychotic, antidepressant, anxiolytic | Analgesic, antimicrobial, neurological |

| Synthesis Complexity | Moderate to high | Moderate to high |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical and pharmacological investigation. Primary objectives include the detailed characterization of the compound's chemical properties, including its stability profile, solubility characteristics, and reactivity patterns under various conditions. Understanding these fundamental properties is essential for subsequent biological evaluation and potential therapeutic development.

A significant research focus involves investigating the compound's mechanism of action, particularly its interactions with neurotransmitter systems in the brain. Compounds with similar structures have shown potential as modulators of serotonin and dopamine receptors, which could lead to therapeutic effects in treating psychiatric disorders. The research scope includes comprehensive binding affinity studies, receptor selectivity profiling, and functional assays to determine the compound's pharmacological activity profile.

Structure-activity relationship studies represent another crucial research objective, aimed at understanding how specific structural features contribute to biological activity. The presence of both piperazine and piperidine rings, connected through a methanone bridge and featuring a benzyl substituent, provides multiple structural elements that can be systematically modified to optimize pharmacological properties. Research in this area focuses on identifying key pharmacophoric elements and understanding how modifications to different parts of the molecule affect biological activity.

The scope of research also extends to synthetic methodology development, with emphasis on improving the efficiency and scalability of synthetic routes to the compound and related derivatives. Multi-step organic reactions involving controlled conditions and specific starting materials require optimization to ensure consistent product quality and yield. This research contributes to the broader understanding of synthetic approaches to complex heterocyclic systems and may lead to improved methods for preparing related compounds.

| Research Domain | Specific Objectives | Expected Outcomes |

|---|---|---|

| Chemical Characterization | Stability, solubility, reactivity profiling | Comprehensive property database |

| Pharmacological Activity | Receptor binding, functional assays | Mechanism of action elucidation |

| Structure-Activity Relationships | Systematic structural modifications | Optimized lead compounds |

| Synthetic Methodology | Route optimization, scalability studies | Improved synthetic protocols |

| Biological Evaluation | In vitro and in vivo studies | Therapeutic potential assessment |

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.ClH/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15;/h1-3,5-6,16,18H,4,7-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBJFYNSEQEBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Piperazine Derivative

- Starting Materials: Piperazine is treated in acetic acid under nitrogen atmosphere to maintain an inert environment.

- Procedure: Piperazine (e.g., 50 g, 0.581 mol) is added portionwise to acetic acid (700 mL) with stirring over 15 minutes, followed by warming to promote reaction completion.

- Notes: The nitrogen atmosphere prevents oxidation or unwanted side reactions.

Acylation to Form Methanone Linkage

- Reagents: The piperazine intermediate is reacted with benzyl-containing acyl chlorides or benzoyl chlorides.

- Conditions: The reaction is typically conducted in dichloromethane at room temperature with a base such as N,N-diisopropylethylamine (Hünig's base) to scavenge HCl formed during acylation.

- Duration: Stirring for approximately 16 hours ensures complete reaction.

- Outcome: Formation of the (4-Benzyl-1-piperazinyl) methanone intermediate.

Coupling with Piperidinyl Moiety

- Approach: The piperidinyl group is introduced by coupling with the methanone intermediate.

- Method: This may involve nucleophilic substitution or amide bond formation under controlled conditions, often facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in solvents like dimethylacetamide.

- Base: N,N-diisopropylethylamine is used to deprotonate amines and promote coupling.

- Time: Reaction times vary but typically span 16-18 hours at room temperature.

Deprotection and Salt Formation

- Deprotection: If protective groups such as Boc (tert-butoxycarbonyl) are used on piperazine or piperidine nitrogens, they are removed by treatment with strong acid (e.g., 6M HCl in ethanol) for about 1 hour.

- Basification: The reaction mixture is basified to pH ~9 with ammonia to neutralize excess acid and facilitate extraction.

- Extraction: The product is extracted into an organic solvent such as dichloromethane.

- Formation of Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or by direct acidification, yielding the stable hydrochloride form.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Piperazine + Acetic acid | Stir under N2, warm | Piperazine intermediate |

| 2 | Piperazine intermediate + Benzoyl chloride + Hünig's base | DCM, RT, 16h | (4-Benzyl-1-piperazinyl) methanone |

| 3 | Methanone intermediate + Piperidinyl amine + HBTU + DIPEA | DMAc, RT, 18h | (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone |

| 4 | Protected intermediate + 6M HCl in EtOH | 1h, RT | Deprotected amine |

| 5 | Free base + HCl | Acidification | Hydrochloride salt |

Purification Techniques

- Preparative High-Performance Liquid Chromatography (HPLC): Used to purify the final compound to high purity.

- Extraction: Organic solvent extraction (e.g., dichloromethane or chloroform) is employed post-reaction to isolate the product.

- Evaporation and Crystallization: Removal of solvents under vacuum and crystallization from appropriate solvents to obtain pure hydrochloride salt.

Research Findings and Optimization Notes

- The use of Hünig's base is critical in acylation steps to neutralize HCl and drive the reaction forward.

- Protective groups such as Boc enable selective functionalization and are efficiently removed under acidic conditions.

- Reaction temperatures are generally mild (room temperature to slightly warmed) to avoid decomposition.

- The hydrochloride salt form improves stability and solubility , facilitating handling and further biological testing.

- Purification by preparative HPLC ensures removal of side products and unreacted starting materials.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Piperazine amount | 50 g (0.581 mol) |

| Solvent for initial reaction | Acetic acid (700 mL) |

| Atmosphere | Nitrogen |

| Acylation solvent | Dichloromethane |

| Base for acylation | N,N-diisopropylethylamine (Hünig's base) |

| Coupling agent | HBTU |

| Coupling solvent | Dimethylacetamide (DMAc) |

| Deprotection agent | 6M HCl in ethanol |

| Extraction solvent | Dichloromethane or chloroform |

| Purification | Preparative HPLC |

| Reaction temperature | 0–25 °C (room temperature) |

| Reaction time | 15 min to 18 hours depending on step |

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its interactions with biological targets such as enzymes and receptors. Research indicates that it may function as an inhibitor of certain enzymes, which can be crucial in developing treatments for diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's potential effectiveness against Mycobacterium tuberculosis . A structure-activity relationship (SAR) study indicated promising in vitro activity against this pathogen, focusing on optimizing physicochemical properties while maintaining antibacterial efficacy .

| Compound | MIC (µM) | Description |

|---|---|---|

| 4PP-1 | 6.3 | Initial hit with antibacterial activity |

| 4PP-2 | 2.0 | Improved activity with specific substitutions |

| 4PP-3 | 6.8 | Similar activity to the seed hit |

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on enzymes involved in melanin biosynthesis, specifically tyrosinase (TYR). Derivatives of this compound demonstrated IC50 values lower than 5 µM, indicating strong inhibitory potential compared to reference compounds .

| Compound | IC50 (µM) | Description |

|---|---|---|

| Compound 10 | 1.5 ± 0.1 | Highly potent inhibitor with additional chlorine substitution |

| Reference KA | 17.8 | Less potent than the tested derivatives |

Pharmaceutical Development

Due to its structural features, (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is being explored as a lead compound in drug development targeting metabolic disorders and infectious diseases. Its ability to modulate enzyme activities makes it a candidate for further investigation in therapeutic applications.

Case Study 1: Mycobacterial Inhibition

A high-throughput screening identified several analogs of the compound that showed significant activity against M. tuberculosis . The focus was on modifying the piperidinyl moiety to enhance efficacy while reducing undesirable physicochemical properties .

Case Study 2: Tyrosinase Inhibition

Research into tyrosinase inhibitors has shown that modifications to the benzyl and piperazinyl groups can yield compounds with enhanced inhibitory effects on melanin production, which is relevant for treating conditions like hyperpigmentation .

Mechanism of Action

The mechanism of action of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride and related compounds:

Key Observations:

Structural Complexity: The target compound’s benzyl-piperazinyl group distinguishes it from simpler analogs like Piperidino(3-piperidinyl)methanone HCl, which lacks aromatic substituents. This likely enhances its binding affinity to hydrophobic targets .

Molecular Weight : Higher molecular weight (361.88 g/mol) compared to azepanyl or pyridine-carboxylic acid derivatives suggests differences in pharmacokinetic properties (e.g., absorption, distribution) .

Functional Groups: The presence of a benzyl group may confer greater metabolic stability compared to non-aromatic analogs, while carboxylic acid derivatives (e.g., 3-Piperidinopyridine-2-carboxylic acid) offer ionizable groups for salt formation .

Biological Activity

(4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound consists of a piperazine ring and a piperidine ring, which are known for their diverse biological activities. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Research indicates that derivatives of piperazine and piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on these rings can lead to enhanced activity against various bacterial strains.

- Anticancer Properties

- Enzyme Inhibition

-

CNS Activity

- Piperazine and piperidine derivatives are often explored for their effects on the central nervous system (CNS). Some studies suggest that these compounds may have applications in treating disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a detailed investigation into the anticancer properties of this compound, researchers conducted a series of assays including MTT assays and flow cytometry to assess cell viability and apoptosis induction in BT-474 cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through cell cycle arrest mechanisms, particularly at the sub-G1 phase .

Case Study: Tyrosinase Inhibition

Another significant study focused on the inhibitory effects of this compound on tyrosinase activity, which is crucial for melanin production. The most active derivatives were subjected to further biochemical assays using L-Tyrosine as a substrate, confirming their role as effective inhibitors with minimal cytotoxicity .

Q & A

Q. What are the recommended analytical techniques for structural characterization of (4-Benzyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride?

- Methodological Answer : Structural elucidation requires a combination of 1H and 13C NMR spectroscopy to confirm the benzyl, piperazinyl, and piperidinyl moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., retention time ~11.5–12.0 minutes, >95% purity) ensures purity . Elemental analysis (C, H, N) should align with the molecular formula C17H26ClN3O (theoretical C: 63.05%, H: 7.68%, N: 13.02%) to validate synthesis accuracy .

Q. What are the key considerations for handling and storing this compound to maintain stability?

- Methodological Answer : Store in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Use desiccants to avoid moisture absorption, as hydrochloride salts are hygroscopic. Stability is enhanced at 2–8°C , with limited exposure to light . For handling, use nitrile gloves and fume hoods to minimize inhalation/contact risks, though acute toxicity data remain uncharacterized .

Q. How can researchers confirm the compound’s solubility profile for in vitro assays?

- Methodological Answer : Perform solubility screens in polar solvents (e.g., DMSO, water, ethanol) using gravimetric analysis or UV-Vis spectroscopy . For aqueous solutions, prepare stock solutions in acidified DMSO (0.1% HCl) to enhance solubility. Centrifuge at 10,000 rpm to remove undissolved particulates before assay use .

Advanced Research Questions

Q. What synthetic strategies optimize yield for this compound?

- Methodological Answer : Optimize amide coupling between 4-benzylpiperazine and 3-piperidinecarboxylic acid using HATU/DIPEA in anhydrous DMF at 0°C→RT . Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:1). Post-coupling, purify the free base via column chromatography (SiO2, gradient elution) before HCl salt formation in diethyl ether . Yield improvements (>70%) require strict control of stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hr) .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies in binding data (e.g., NK3 vs. NK2 receptors) may arise from assay conditions (e.g., pH, ion concentration). Perform radioligand displacement assays under standardized buffers (e.g., Tris-HCl, pH 7.4) with membrane preparations from identical cell lines (e.g., CHO-K1). Validate results using Schild regression analysis to calculate Ki values, ensuring ≥3 independent replicates .

Q. What in vitro models are suitable for evaluating its potential as a neuropharmacological agent?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells to assess dopamine/serotonin receptor modulation . For GPCR targets (e.g., CCR3, MCH-R1), employ calcium flux assays (Fluo-4 AM dye) or cAMP accumulation assays . Dose-response curves (1 nM–10 µM) should include positive controls (e.g., SB-222200 for NK3 receptors) .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data in different studies?

- Methodological Answer : Discrepancies in stability reports may stem from impurity profiles or storage deviations . Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring to track degradation products (e.g., hydrolysis to 3-piperidinecarboxylic acid). Compare results to ICH Q1A guidelines to establish validated storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.